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Compound of Interest

Compound Name: 4-(Thiophen-3-yl)benzaldehyde

Cat. No.: B132776 Get Quote

An In-Depth Technical Guide to 4-(Thiophen-3-yl)benzaldehyde for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 4-
(Thiophen-3-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in

medicinal chemistry and materials science. We will explore its fundamental physicochemical

properties, detail a robust and widely adopted synthetic methodology via palladium-catalyzed

cross-coupling, discuss key analytical techniques for its characterization, and contextualize its

application as a critical building block in drug discovery programs. This guide is intended for

researchers, chemists, and drug development professionals seeking to leverage this

compound in their synthetic and therapeutic endeavors.

Core Physicochemical Properties
4-(Thiophen-3-yl)benzaldehyde is a bifunctional organic compound featuring a thiophene ring

linked to a benzaldehyde moiety at the para position. This arrangement provides a rigid

scaffold with versatile chemical handles—the aldehyde for derivatization and the thiophene ring

as a key pharmacophore or electronic component. Its core properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b132776?utm_src=pdf-interest
https://www.benchchem.com/product/b132776?utm_src=pdf-body
https://www.benchchem.com/product/b132776?utm_src=pdf-body
https://www.benchchem.com/product/b132776?utm_src=pdf-body
https://www.benchchem.com/product/b132776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Chemical Formula C₁₁H₈OS [1]

Molecular Weight 188.25 g/mol [1][2]

CAS Number 157730-74-0 [1]

Appearance
(Typically) Off-white to yellow

solid
General chemical knowledge

Storage Conditions
2-8°C, under inert atmosphere,

protected from light
[1][2]

Synthesis via Suzuki-Miyaura Cross-Coupling
The most efficient and scalable synthesis of 4-(Thiophen-3-yl)benzaldehyde relies on the

Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a

powerful means of forming carbon-carbon bonds between sp²-hybridized centers, making it

ideal for constructing biaryl systems.[3][4]

Rationale of the Synthetic Approach
The strategy involves coupling an aryl halide (4-bromobenzaldehyde) with an organoboron

reagent (thiophene-3-boronic acid). The choice of a palladium catalyst, a suitable phosphine

ligand, and a base is critical for facilitating the catalytic cycle, which involves oxidative addition,

transmetalation, and reductive elimination.[5][6] This method is favored for its high functional

group tolerance (the aldehyde remains intact), mild reaction conditions, and the commercial

availability of the starting materials.[4]

Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific

laboratory conditions and reagent purity.

Inert Atmosphere Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer,

reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), thiophene-3-

boronic acid (1.1 eq), and a palladium catalyst such as [1,1'-

Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 eq).
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Solvent and Base Addition: Purge the flask with nitrogen for 15 minutes. Under a positive

nitrogen flow, add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and

water. Add a base, typically potassium carbonate (K₂CO₃, 2.5 eq).

Reaction Execution: Heat the reaction mixture to 85-90°C with vigorous stirring. Monitor the

reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl

bromide is consumed (typically 4-12 hours).

Work-up and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and

water. Separate the organic layer, and extract the aqueous layer twice more with ethyl

acetate.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting

crude product can be purified by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to yield pure 4-(Thiophen-3-yl)benzaldehyde.

Synthesis Workflow Diagram
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Caption: Suzuki-Miyaura synthesis workflow.
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Structural Elucidation and Characterization
Confirmation of the product's identity and purity is achieved through standard analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is highly diagnostic. One would expect to see a sharp

singlet for the aldehydic proton between δ 9.9 and 10.1 ppm. The aromatic region (δ 7.2-8.0

ppm) will show a characteristic set of signals: two doublets corresponding to the AA'BB'

system of the para-substituted benzene ring and three distinct signals for the protons on the

3-substituted thiophene ring.

¹³C NMR: The carbon spectrum will confirm the presence of all 11 unique carbon atoms. The

most downfield signal will be the aldehydic carbon, typically appearing around δ 191-192

ppm. The remaining signals in the δ 120-145 ppm range will correspond to the aromatic

carbons of the two rings.

Mass Spectrometry (MS)
Electrospray ionization (ESI) or other soft ionization techniques will show a prominent

molecular ion peak ([M+H]⁺) at m/z 189.03, confirming the molecular weight.

Summary of Expected Analytical Data
Technique Expected Result

¹H NMR (CDCl₃)
~ δ 9.9-10.1 (s, 1H, -CHO), δ 7.2-8.0 (m, 7H, Ar-

H)

¹³C NMR (CDCl₃) ~ δ 191.5 (-CHO), δ 125-145 (Ar-C)

LC-MS (ESI) [M+H]⁺ at m/z = 189.03

Purity (HPLC) >95% (typical for post-chromatography material)

Relevance in Medicinal Chemistry and Drug
Development
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The thiophene nucleus is a cornerstone of modern medicinal chemistry.[7] Its derivatives are

known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory,

and antitumor properties.[7]

Role as a Synthetic Building Block
4-(Thiophen-3-yl)benzaldehyde serves as a versatile intermediate. The aldehyde group is a

gateway for numerous transformations, including:

Reductive Amination: To form secondary and tertiary amines.

Wittig Reaction: To generate stilbene-like structures.

Aldol Condensation: To create α,β-unsaturated ketones.

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.

This chemical versatility allows for the rapid generation of compound libraries for screening

against various biological targets. The thiophene ring often acts as a bioisostere for a phenyl

ring, offering a similar size and shape but with different electronic properties and metabolic

profile, which can be advantageous for modulating potency and pharmacokinetic properties.

Potential Therapeutic Applications
Compounds containing the thiophene-aryl scaffold have been investigated for a range of

diseases. For instance, related benzo[b]thiophene structures have shown potent antiseizure

and antinociceptive (pain-relieving) activities, highlighting the potential for this chemical class in

developing new central nervous system (CNS) agents.[8]

Drug Discovery and Development Workflow
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Caption: Role of the scaffold in a drug discovery pipeline.
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Conclusion
4-(Thiophen-3-yl)benzaldehyde is a high-value chemical intermediate with well-defined

properties and a robust synthetic pathway. Its structural features make it an attractive starting

point for the synthesis of novel compounds in drug discovery, particularly for CNS disorders,

infectious diseases, and oncology. This guide provides the foundational knowledge for

researchers to confidently synthesize, characterize, and strategically deploy this compound in

their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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